N-{[1-(morpholin-4-ylsulfonyl)piperidin-4-yl]methyl}acetamide
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Overview
Description
N~1~-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE is a compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of both morpholine and piperidine rings in its structure contributes to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE typically involves the reaction of 2-chloro-N-arylacetamides with sulfonamide derivatives under refluxing conditions in ethanol . The reaction proceeds with good to excellent yields, ranging from 57% to 97% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity while minimizing the formation of by-products. This often includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N~1~-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N1-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides . This inhibition disrupts the replication of DNA and RNA, leading to the death of microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide sulphonamides: These compounds also exhibit antimicrobial and anticancer activities.
N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide: Known for its analgesic properties.
N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide: Exhibits similar biological activities.
Uniqueness
N~1~-{[1-(MORPHOLINOSULFONYL)-4-PIPERIDYL]METHYL}ACETAMIDE is unique due to the presence of both morpholine and piperidine rings, which contribute to its distinct chemical and biological properties. Its ability to inhibit dihydrofolate reductase sets it apart from other similar compounds .
Properties
Molecular Formula |
C12H23N3O4S |
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Molecular Weight |
305.40 g/mol |
IUPAC Name |
N-[(1-morpholin-4-ylsulfonylpiperidin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C12H23N3O4S/c1-11(16)13-10-12-2-4-14(5-3-12)20(17,18)15-6-8-19-9-7-15/h12H,2-10H2,1H3,(H,13,16) |
InChI Key |
QPLSXUZXTWDURY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1CCN(CC1)S(=O)(=O)N2CCOCC2 |
Origin of Product |
United States |
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